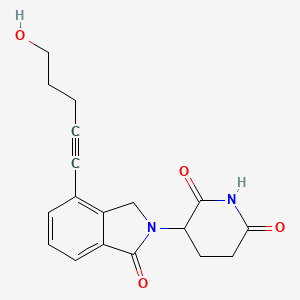

Phthalimidinoglutarimide-propargyl-C2-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phthalimidinoglutarimide-propargyl-C2-OH is a synthetic small molecule hypothesized to function as a building block for proteolysis-targeting chimeras (PROTACs) or other targeted protein degradation (TPD) platforms. The core structure includes:

- Phthalimidinoglutarimide: A bicyclic moiety that may serve as a ligand for E3 ubiquitin ligases.

- Propargyl group: Enables click chemistry for modular conjugation to other functional units (e.g., ligands for target proteins).

This compound’s design aligns with PROTAC requirements, where bifunctional molecules recruit E3 ligases to induce ubiquitination and subsequent degradation of target proteins .

Preparation Methods

The synthesis of Phthalimidinoglutarimide-propargyl-C2-OH involves the condensation of phthalic acids or anhydrides with primary amines . This reaction typically requires readily available starting materials and cheap catalysts, making it an environmentally benign process with operational simplicity . The synthetic route can be summarized as follows:

Condensation Reaction: Phthalic acid or anhydride reacts with a primary amine to form the phthalimide core.

Propargylation: Introduction of the propargyl group to the phthalimide core through nucleophilic substitution or addition reactions.

Chemical Reactions Analysis

Key Reaction Parameters:

| Reaction Component | Conditions | Yield Range |

|---|---|---|

| Phenolic substrates | K₂CO₃, acetone, reflux | 70–85% ( ) |

| Aniline derivatives | K₂CO₃, DMF, 48–72 h | 69–76% ( ) |

| Mitsunobu alkylation | DIAD, PPh₃, THF | 60–76% ( ) |

Glutarimide Functionalization

The glutarimide ring in analogs like thalidomide derivatives binds cereblon (CRBN) via H-bonds (His380, Trp382) and hydrophobic interactions ( ). Modifications here affect proteolysis-targeting chimera (PROTAC) activity:

-

Ring-opening hydrolysis occurs under acidic/basic conditions (e.g., t₁/₂ = 3.3 h for thalidomide in cell media vs. >24 h for phenyl-glutarimide analogs) ( ).

-

N-Alkylation of the glutarimide nitrogen (e.g., using propargyl bromide) blocks CRBN binding, creating negative controls for PROTAC studies ( ).

Stability Comparison:

| Compound | pH 1.0 (24 h) | pH 7.4 (24 h) | Metabolic t₁/₂ (Human Hepatocytes) |

|---|---|---|---|

| Thalidomide | 0% | 39% | 3.3 h ( ) |

| Phenyl-glutarimide | >99% | >99% | >24 h ( ) |

Propargyl Group Reactivity

The propargyl moiety enables click chemistry and linker diversification:

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazole linkages for bioconjugation ( ).

-

N-Arylation with amines (e.g., pomalidomide derivatives) under DMSO/DIPEA at 130°C achieves 64–92% yields ( ).

C2-OH Modifications

The hydroxyl group at C2 participates in:

-

O-Dealkylation : Major metabolic pathway in PROTACs (e.g., observed in JQ1-based degraders) ( ).

-

Esterification/Acylation : Facilitates linker attachment (e.g., HATU/DIPEA-mediated coupling to encorafenib) ( ).

Deprotection Strategies

-

Phthalimide removal : NaBH₄/2-propanol followed by acetic acid yields primary amines without racemization ( ).

-

Glutarimide stability : Resists hydrolysis at physiological pH but degrades under harsh acidic conditions ( ).

Key Challenges

Scientific Research Applications

Phthalimidinoglutarimide-propargyl-C2-OH has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Phthalimidinoglutarimide-propargyl-C2-OH involves its role as a degrader building block. It contains an E3 ligase ligand that can be conjugated to target protein ligands, leading to the ubiquitination and subsequent degradation of the target protein . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for the selective degradation of proteins within the cell .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Differences

*Estimated based on structural analogs.

Notes:

- C2-OH vs. C2-NH2 : The hydroxyl group in the target compound may reduce cellular toxicity compared to the amine analog, which requires HCl salt stabilization for solubility .

- Linker Flexibility : PEG4-containing analogs (e.g., PHTHALIMIDE-PEG4-MPDM-OH) offer extended linkers, improving binding to sterically hindered targets but increasing molecular weight .

Functional Performance in Research

PROTAC Efficacy

- Phthalimidinoglutarimide-propargyl-O-C2-amine HCl has been utilized in PROTACs targeting kinases and nuclear receptors, achieving DC50 (degradation concentration) values in the nanomolar range .

- C2-OH analog : Hypothesized to exhibit comparable E3 ligase recruitment but improved pharmacokinetics due to reduced basicity and enhanced water solubility.

Solubility and Stability

- Amine analog (HCl salt) : Requires refrigeration (2–8°C) for storage, indicating instability at room temperature .

- C2-OH analog : Likely more stable under ambient conditions, though experimental data are pending.

- PEG4-containing analogs : Demonstrate >10-fold higher solubility in aqueous buffers but face challenges in cellular permeability due to increased hydrophilicity .

Targeted Protein Degradation

- Phthalimidinoglutarimide-based PROTACs have shown selectivity for cereblon (CRBN), a common E3 ligase, in preclinical models .

- Substitution at the C2 position (e.g., -OH, -NH2) modulates degradation efficiency. For example, amine analogs achieve faster target engagement, while hydroxyl analogs may prolong half-life .

Biological Activity

Phthalimidinoglutarimide-propargyl-C2-OH is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Chemical Structure

This compound is synthesized through various chemical pathways that involve the modification of phthalimide derivatives. The synthetic routes typically include reactions that introduce the propargyl and hydroxyl functionalities, which are crucial for its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral properties of derivatives related to phthalimidinoglutarimide. For instance, compounds derived from similar structures have shown significant inhibitory effects against viruses such as dengue virus serotype 2 (DENV2). The half-maximal inhibitory concentration (IC50) values for these compounds suggest potent antiviral activity:

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Iso-Pr derivative | 3.03 | 16.06 | 5.30 |

| Iso-Bu derivative | 0.49 | 19.39 | 39.5 |

These compounds were found to inhibit the production of viral proteins without being virucidal, indicating they may act at an early stage in the viral lifecycle .

Antibacterial Activity

The antibacterial efficacy of phthalimidinoglutarimide derivatives has been evaluated against various Gram-positive and Gram-negative bacteria. The results indicate that these compounds possess varying degrees of antibacterial activity when compared to standard antibiotics:

| Bacteria | Inhibition Zone (mm) | Comparison to PC190723 |

|---|---|---|

| S. aureus | 0.25 | Lower than PC190723 |

| E. coli | Notable | Comparable |

| K. pneumoniae | Significant | Comparable |

While some derivatives exhibited promising antibacterial properties, they were generally less effective than established antibiotics like PC190723 .

The mechanisms underlying the biological activity of this compound and its derivatives are complex and multifaceted:

- Antiviral Mechanism : The compounds appear to interfere with the intracellular production of viral components, thereby reducing the yield of infectious virions .

- Antibacterial Mechanism : The antibacterial activity is believed to stem from the ability to disrupt bacterial cell division processes, similar to how traditional antibiotics function .

Case Studies

- Dengue Virus Inhibition : In vitro studies have demonstrated that specific derivatives significantly inhibit DENV2 replication, suggesting potential therapeutic applications in treating dengue fever.

- Inhibition of Bacterial Growth : A comparative study against standard antibiotics revealed that certain derivatives showed enhanced activity against resistant strains of bacteria, indicating their potential as alternative treatments in antibiotic resistance scenarios .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of Phthalimidinoglutarimide-propargyl-C2-OH?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV-Vis detection to assess purity, coupled with mass spectrometry (MS) for molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying structural features, particularly the propargyl and hydroxyl groups. Validate methods using certified reference standards (e.g., glutamic acid derivatives as in ) to ensure accuracy. Replicate analyses (minimum duplicates) are essential to mitigate instrument variability .

Q. What synthetic routes are reported for this compound derivatives?

- Methodological Answer : Synthesis typically involves nucleophilic substitution at the glutarimide moiety, with propargyl groups introduced via Sonogashira coupling or alkylation reactions. For example, thalidomide analogs (e.g., 3-Phthalimidoglutarimide in ) are synthesized through condensation of phthalic anhydride with glutamine derivatives. Optimization of reaction conditions (e.g., solvent polarity, catalyst loading) is critical to minimize side products. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. How should researchers prepare and store samples of this compound to ensure stability?

- Methodological Answer : Dissolve the compound in anhydrous dimethyl sulfoxide (DMSO) to prevent hydrolysis, aliquot into small volumes, and store at -80°C under inert gas (e.g., argon). Avoid freeze-thaw cycles. For aqueous assays, dilute stock solutions immediately before use and validate stability via time-course HPLC analysis. Cross-contamination risks are mitigated by using fresh pipette tips and sealed plates during incubations ( ) .

Advanced Research Questions

Q. How can researchers address contradictory findings in the bioactivity of this compound across different cell lines?

- Methodological Answer : Conduct dose-response assays (e.g., IC₅₀ measurements) across multiple cell lines with strict controls for cell viability (e.g., ATP-based assays). Triangulate data using orthogonal methods, such as flow cytometry for apoptosis and Western blotting for target protein expression. Control for batch-to-batch variability in compound synthesis by repeating experiments with independently synthesized batches. Statistical tools like ANOVA with post-hoc tests can identify cell line-specific sensitivities .

Q. What strategies mitigate interference from structural analogs in fluorometric assays for this compound?

- Methodological Answer : Employ selective derivatization: For example, use o-phthalaldehyde (OPA, ) to tag primary amines in competing analogs, followed by HPLC separation. Alternatively, optimize excitation/emission wavelengths to exploit unique fluorophore properties of the propargyl group. Validate specificity via spike-recovery experiments with potential interferents (e.g., phthalaldehyde derivatives) and adjust dilution factors to reduce background signals ( ) .

Q. How can the propargyl group in this compound be leveraged for targeted drug delivery or labeling?

- Methodological Answer : Utilize click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to conjugate the propargyl group with azide-functionalized biomarkers or nanoparticles. Validate conjugation efficiency via MS and fluorescence quenching assays. For in vitro studies, optimize reaction conditions (pH, temperature) to preserve compound bioactivity. In vivo, assess pharmacokinetic profiles using radiolabeled analogs to track biodistribution .

Q. What computational approaches are suitable for predicting the binding affinity of this compound to biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., cereblon for immunomodulatory drugs). Validate predictions with molecular dynamics simulations to assess binding stability. Cross-reference results with experimental data (e.g., surface plasmon resonance for binding kinetics). Use cheminformatics tools (e.g., QSAR models) to correlate structural modifications (e.g., hydroxyl group position) with activity trends .

Q. Methodological Notes

Properties

Molecular Formula |

C18H18N2O4 |

|---|---|

Molecular Weight |

326.3 g/mol |

IUPAC Name |

3-[7-(5-hydroxypent-1-ynyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C18H18N2O4/c21-10-3-1-2-5-12-6-4-7-13-14(12)11-20(18(13)24)15-8-9-16(22)19-17(15)23/h4,6-7,15,21H,1,3,8-11H2,(H,19,22,23) |

InChI Key |

NKCRVSLFDGZZEX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.